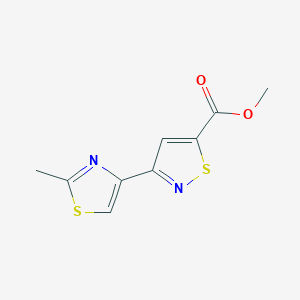
Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate is a heterocyclic compound that contains both thiazole and thiazoline rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate reagents to form the desired ester. One common method involves the use of methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methyl-1,3-thiazol-4-yl)pyridine
- 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine
- 3-(2-Methyl-1,3-thiazol-4-yl)aniline
Uniqueness
Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate is unique due to its dual thiazole and thiazoline rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
106251-57-4 |
|---|---|
Formule moléculaire |
C9H8N2O2S2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H8N2O2S2/c1-5-10-7(4-14-5)6-3-8(15-11-6)9(12)13-2/h3-4H,1-2H3 |
Clé InChI |
TURDYRIJMGSFPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=NSC(=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
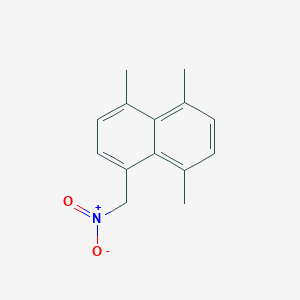
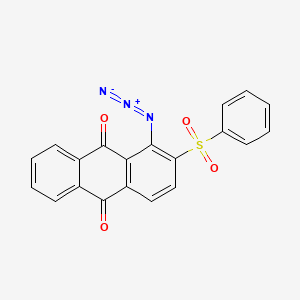
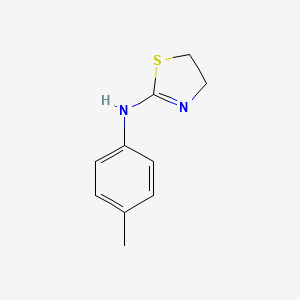

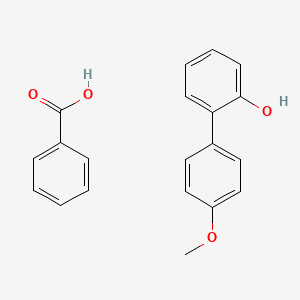
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)

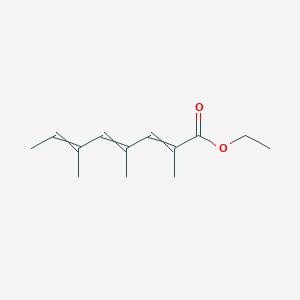
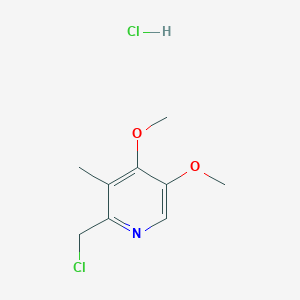
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
